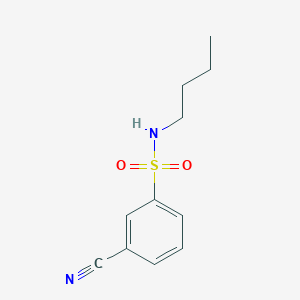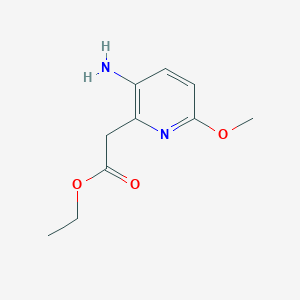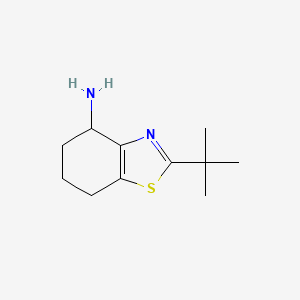![molecular formula C8H14N4O B13088496 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an oxolane (tetrahydrofuran) ring, which is a five-membered ring containing one oxygen atom. This unique structure imparts the compound with distinct chemical and biological properties.
準備方法
The synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the use of “click chemistry,” a term coined for a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields. One common synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions.
Synthetic Route:
Starting Materials: Azide and alkyne precursors.
Reaction Conditions: Copper(I) catalyst, often in the form of copper sulfate and sodium ascorbate, in an aqueous or organic solvent.
Reaction Temperature: Typically room temperature to 60°C.
Reaction Time: Several hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Cycloaddition: The compound can undergo cycloaddition reactions with various dienophiles or dipolarophiles, forming new ring structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, typically at room temperature.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted triazoles
- Cycloaddition products
科学的研究の応用
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. The triazole ring can mimic the structure of natural biomolecules, allowing it to bind to enzymes, receptors, and other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(Oxolan-3-yl)-2-ethylimidazol-4-amine: Similar structure but with an imidazole ring instead of a triazole ring.
3-(Piperazin-1-yl)oxolan-2-one: Contains a piperazine ring and an oxolane ring, differing in the nitrogen arrangement.
Ethyl [1-(Oxolan-2-yl)-2-phenylethyl]amine: Features an oxolane ring and a phenylethyl group, with different functional groups attached.
Uniqueness: The presence of the triazole ring in this compound imparts unique chemical stability and reactivity, making it particularly valuable in applications requiring robust and versatile compounds.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
1-[2-(oxolan-3-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-5-12(11-10-8)3-1-7-2-4-13-6-7/h5,7H,1-4,6,9H2 |
InChIキー |
JIJREXGGBXDYQK-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CCN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
![8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13088433.png)
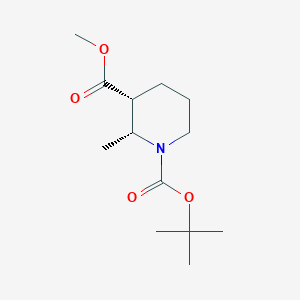
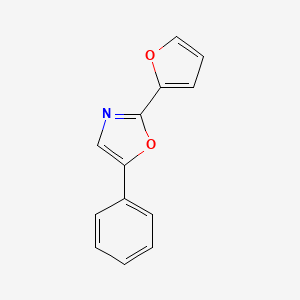

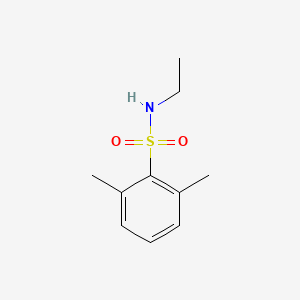
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)
